molecular formula C16H19N3O B2422466 (2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide CAS No. 1173555-11-7

(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B2422466
CAS No.: 1173555-11-7
M. Wt: 269.348
InChI Key: SCJMBRVQSCAZFJ-MDZDMXLPSA-N
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Description

(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound exhibits intriguing properties, making it valuable for studying various phenomena and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole-5-amine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-3-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of (2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide.

    3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

This compound stands out due to its unique combination of the pyrazole ring and cinnamamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12(2)19-15(11-13(3)18-19)17-16(20)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMBRVQSCAZFJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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